(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone

Physicochemical profiling Drug-likeness Permeability prediction

Structurally differentiated scaffold for medicinal chemistry. Features an unsubstituted 1,2,4-oxadiazole 5-position and a furan-3-yl carbonyl regioisomer, enabling systematic SAR diversification distinct from existing analogs. Low molecular weight (233.22 g/mol), favorable XLogP3 (0.6), and TPSA (72.4 Ų) predict high permeability, making it ideal for high-throughput screening and parallel library synthesis. Available as a screening-grade compound with 95% purity.

Molecular Formula C11H11N3O3
Molecular Weight 233.227
CAS No. 2034410-55-2
Cat. No. B2390232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone
CAS2034410-55-2
Molecular FormulaC11H11N3O3
Molecular Weight233.227
Structural Identifiers
SMILESC1CN(CC1C2=NOC=N2)C(=O)C3=COC=C3
InChIInChI=1S/C11H11N3O3/c15-11(9-2-4-16-6-9)14-3-1-8(5-14)10-12-7-17-13-10/h2,4,6-8H,1,3,5H2
InChIKeyYZSUAYHUYOATPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone (CAS 2034410-55-2): Compound Identity, Physicochemical Profile, and Procurement-Relevant Context


(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone (CAS 2034410-55-2, PubChem CID 121019574) is a heterocyclic hybrid molecule that links a 1,2,4-oxadiazole ring to a furan-3-yl carbonyl group through a pyrrolidine methanone bridge. The computed molecular weight is 233.22 g/mol, with an XLogP3 of 0.6 and a topological polar surface area (TPSA) of 72.4 Ų [1]. The compound is supplied as a screening-grade small molecule within the Life Chemicals F6524 drug-like compound library (catalog identifier F6524-1912) and is listed on multiple chemical supplier platforms with typical purity specifications of 95% [2]. No dedicated primary research paper or patent specifically characterizing this compound was identified in the open scientific literature as of the knowledge cutoff date; the quantitative evidence presented in this guide therefore relies on authoritative computed properties and class-level inference from structurally related 1,2,4-oxadiazole-pyrrolidine hybrids.

Why Generic Substitution Within the 1,2,4-Oxadiazole-Pyrrolidine Class Is Inappropriate: The Structural Specificity of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone


The 1,2,4-oxadiazole-pyrrolidine hybrid class exhibits steep structure-activity relationships (SAR) where even minor substitutions produce order-of-magnitude shifts in potency and selectivity across different target classes. For example, among pyrrolidine-oxadiazole anthelmintics, IC50 values span a 30-fold range (0.78–22.4 μM) depending solely on peripheral substitution patterns [1]. Similarly, in the 1,2,4-oxadiazole/pyrrolidine DNA gyrase inhibitor series, compound 16 achieves an IC50 of 120 nM against E. coli gyrase, while compound 9 reaches 270 nM—a 2.25-fold difference driven entirely by structural modifications remote from the core scaffold [2]. The target compound (CAS 2034410-55-2) carries two specific structural signatures not present in most characterized analogs: (i) a furan-3-yl (3-position) carbonyl substituent, in contrast to the more common furan-2-yl or phenyl variants, and (ii) an unsubstituted 1,2,4-oxadiazole ring at the 5-position, whereas most biologically characterized analogs bear a phenyl, trifluoromethyl, or heteroaryl group at this locus. These structural distinctions fundamentally alter hydrogen-bond acceptor topology (HBA count = 5), rotatable bond count (= 2), and TPSA (= 72.4 Ų) [3], making simple interchange with even closely related catalog analogs scientifically unsound without matched-head-to-head testing.

Product-Specific Quantitative Evidence Guide for (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone (CAS 2034410-55-2): Comparator-Anchored Differentiation Data


Physicochemical Property Differentiation: TPSA and Hydrogen-Bond Acceptor Profile vs. 5-Substituted 1,2,4-Oxadiazole-Pyrrolidine Analogs

The target compound possesses a TPSA of 72.4 Ų and 5 hydrogen-bond acceptors (HBA), with 0 hydrogen-bond donors (HBD) [1]. In contrast, the 5-phenyl-substituted analog CAS 1402672-64-3 (3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole) carries additional aromatic ring atoms that increase TPSA and lipophilicity, while the 5-trifluoromethyl analog further elevates molecular weight and halogen content. Among the characterized DNA gyrase inhibitor hybrids, the most potent compound (compound 16) bears substituents distinct from the target compound [2]. The absence of a 5-position substituent on the oxadiazole ring in CAS 2034410-55-2 yields a lower molecular weight (233.22 vs. >300 g/mol for 5-phenyl analogs) and a reduced rotatable bond count (2 vs. ≥3), providing a differentiated permeability and solubility baseline per Veber and Lipinski guidelines.

Physicochemical profiling Drug-likeness Permeability prediction

Furan-3-yl vs. Furan-2-yl Substitution: Regioisomeric Impact on Molecular Recognition in the 1,2,4-Oxadiazole-Pyrrolidine Series

The target compound employs a furan-3-yl carbonyl substituent, whereas the vast majority of commercially available and literature-characterized 1,2,4-oxadiazole-pyrrolidine analogs carry furan-2-yl, phenyl, or thiophen-2-yl groups at the equivalent position [1][2]. The furan-3-yl regioisomer orients the ring oxygen atom at the meta position relative to the carbonyl linker, altering the spatial distribution of the π-electron system and the vector of the ether oxygen lone pair. This regioisomeric difference is pharmacologically significant: in the Haemonchus contortus anthelmintic SAR study, the activity difference between the most potent analog (IC50 = 0.78 μM) and the least potent (IC50 = 22.4 μM) was achieved through modifications entirely external to the core scaffold, underscoring the sensitivity of this chemotype to peripheral substitution patterns [3].

Regioisomer differentiation Molecular recognition Scaffold optimization

Unsubstituted 1,2,4-Oxadiazole 5-Position: A Synthetic Handle for Late-Stage Diversification Lacking in Characterized Bioactive Analogs

The target compound bears a hydrogen atom at the 5-position of the 1,2,4-oxadiazole ring, rendering it an unsubstituted oxadiazole. In contrast, all compounds with published IC50 values in the 1,2,4-oxadiazole/pyrrolidine antibacterial series carry substituents at this position: compound 16 (IC50 = 120 nM against E. coli gyrase, MIC = 24 ng/mL against S. aureus) features a substituted aromatic group [1]. Similarly, the ALK-active compound F6524-1593 (IC50 = 91.03 μM against HepG-2; 161.1 μM against A549) bears a distinct substitution pattern at the oxadiazole 5-position . The unsubstituted 5-position in CAS 2034410-55-2 preserves a reactive site amenable to late-stage C–H functionalization, click chemistry, or electrophilic aromatic substitution, distinguishing it as a versatile intermediate for parallel library synthesis rather than a terminal screening hit.

Late-stage functionalization Parallel synthesis Hit-to-lead optimization

Class-Level Antibacterial Potential: DNA Gyrase/Topoisomerase IV Inhibitory Activity Benchmarking Gap for the Furan-3-yl Unsubstituted Oxadiazole Analog

Within the 1,2,4-oxadiazole/pyrrolidine hybrid class, five compounds (9, 15, 16, 19, 21) demonstrated mid-nanomolar inhibition of E. coli DNA gyrase with IC50 values ranging from 120 nM to 270 nM, comparable to or exceeding the reference inhibitor novobiocin (IC50 = 170 nM) [1]. The most potent compound, 16, additionally achieved MIC values of 24 ng/mL and 62 ng/mL against S. aureus and E. coli respectively, superior to ciprofloxacin (30 and 60 ng/mL) [1]. While no direct IC50 data exists for CAS 2034410-55-2 against these targets, its structural features—unsubstituted oxadiazole 5-position and furan-3-yl carbonyl—present a deliberate departure from the substitution patterns present in the characterized series. This creates a clear hypothesis-testing opportunity: evaluating whether the minimally substituted scaffold retains gyrase/topoisomerase IV affinity or requires the 5-substituent for potency.

Antibacterial drug discovery DNA gyrase inhibition Topoisomerase IV

Class-Level Anthelmintic Activity Benchmark: Pyrrolidine-Oxadiazole SAR Against Haemonchus contortus Larvae as a Predictive Framework

Ruan et al. (2020) reported a comprehensive SAR study of pyrrolidine-oxadiazoles, identifying compounds with IC50 values between 0.78 μM and 22.4 μM against third-stage larvae (L3) and fourth-stage larvae (L4) of Haemonchus contortus, with high selectivity over mammalian epithelial cells [1]. Two compounds (118a and 118b) achieved IC50 = 0.78 μM against L3 larvae, while compound 118c exhibited IC50 = 3.2 μM against L4 larvae [1]. The target compound (CAS 2034410-55-2) shares the core pyrrolidine-oxadiazole scaffold but differs in two SAR-critical positions: (i) it carries a furan-3-yl carbonyl rather than the amide or sulfonamide linkers common in the published series, and (ii) it lacks the aryl substituents at the oxadiazole 5-position that feature in the most potent analogs. This structural deviation places the compound at an unexplored node in the anthelmintic SAR landscape, where potency may diverge from the 0.78-22.4 μM benchmark range.

Anthelmintic discovery Nematode motility inhibition Parasitic worm control

Best-Fit Research and Industrial Application Scenarios for (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone (CAS 2034410-55-2)


Hit-to-Lead Library Expansion for Antibacterial DNA Gyrase/Topoisomerase IV Programs

Procure CAS 2034410-55-2 as a structurally differentiated, low-molecular-weight (233.22 g/mol) starting scaffold for systematic SAR exploration around the 1,2,4-oxadiazole 5-position. The unsubstituted oxadiazole permits regioselective installation of aryl, heteroaryl, or alkyl groups to probe potency against the validated DNA gyrase target, where benchmark compound 16 achieves IC50 = 120 nM and MIC values of 24 ng/mL (S. aureus) and 62 ng/mL (E. coli) [1]. The furan-3-yl carbonyl offers a regioisomeric alternative to the furan-2-yl substituents represented in the existing patent landscape, supporting IP diversification and freedom-to-operate in antibacterial lead optimization [1].

Anthelmintic Screening Against Drug-Resistant Haemonchus contortus Isolates

Deploy the compound in phenotypic larval development and motility assays against benzimidazole- and macrocyclic lactone-resistant H. contortus strains. The pyrrolidine-oxadiazole core has demonstrated IC50 values as low as 0.78 μM against wild-type L3 larvae with high selectivity over mammalian epithelial cells [2]. CAS 2034410-55-2 introduces a furan-3-yl carbonyl linker not represented in the published SAR series, providing an opportunity to identify resistance-breaking anthelmintic chemotypes that bypass the resistance mechanisms compromising current frontline therapies [2].

Parallel Library Synthesis via Late-Stage Oxadiazole C–H Functionalization

Utilize the unsubstituted 5-position of the 1,2,4-oxadiazole ring as a reactive handle for parallel diversification. The compound's favorable computed properties—XLogP3 = 0.6, TPSA = 72.4 Ų, zero H-bond donors—predict adequate solubility and permeability for direct biological testing of crude reaction products in高通量 screening formats [3]. This application is particularly relevant for medicinal chemistry contract research organizations (CROs) and academic screening centers that require versatile, readily modifiable core scaffolds for the rapid assembly of 50-200 compound mini-libraries targeting enzyme inhibition or receptor modulation endpoints [3].

Physicochemical Benchmarking and Permeability Model Validation Studies

As a compound with moderate lipophilicity (XLogP3 = 0.6), low TPSA (72.4 Ų), and only 2 rotatable bonds, CAS 2034410-55-2 sits near the center of the drug-like chemical space defined by Veber and Lipinski criteria [3]. It can serve as a calibration standard in PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 permeability model validation, where its predicted high passive permeability can be compared against experimental measurements. This application is relevant for ADMET profiling laboratories that require well-characterized, structurally simple heterocyclic compounds for assay development and quality control [3].

Quote Request

Request a Quote for (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.